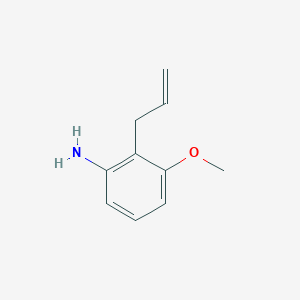

3-Methoxy-2-(prop-2-en-1-yl)aniline

Description

3-Methoxy-2-(prop-2-en-1-yl)aniline is a substituted aniline derivative featuring a methoxy (-OCH₃) group at the 3-position and a propenyl (allyl, CH₂CHCH₂) group at the 2-position of the benzene ring (Figure 1). The compound’s structure combines electron-donating substituents (methoxy and amino groups) with an unsaturated propenyl moiety, which may confer unique reactivity and physicochemical properties. Applications could span pharmaceuticals, agrochemicals, or materials science, given the prevalence of aniline derivatives in these fields.

Properties

CAS No. |

340774-75-6 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-methoxy-2-prop-2-enylaniline |

InChI |

InChI=1S/C10H13NO/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3-4,6-7H,1,5,11H2,2H3 |

InChI Key |

UQKYZJRHFVXHJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(prop-2-en-1-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-methoxyaniline in a suitable solvent such as ethanol.

- Add a base, such as potassium carbonate, to the solution.

- Introduce the allyl halide (e.g., allyl bromide) to the reaction mixture.

- Heat the mixture under reflux conditions for several hours.

- After completion, the product is isolated through standard workup procedures, including extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Methoxy-2-(prop-2-en-1-yl)aniline is an organic compound with a methoxy group and a prop-2-en-1-yl substituent attached to an aniline structure. It has a molecular weight of approximately 177.23 g/mol. The combination of functional groups in its structure gives it distinct chemical reactivity, making it valuable in synthetic applications where specific interactions are desired.

Applications

This compound has several notable applications in chemical synthesis and biological studies.

Chemical Synthesis

- It serves as a building block in the synthesis of various compounds.

- It is a versatile compound in synthetic organic chemistry.

- Synthesis of both C2 and C3 substituted activated indoles can be achieved through a range of methods .

Biological Activity

- Research indicates potential pharmacological properties, with the compound possibly interacting with specific biomolecules and influencing biological pathways.

- Preliminary studies suggest potential anti-inflammatory and antimicrobial activities, but further research is needed to fully understand its mechanisms of action and therapeutic potential.

- Studies suggest it may act on specific enzymes or receptors, potentially leading to various biological effects.

Industrial Applications

- Continuous flow reactors may be employed to enhance efficiency and scalability while maintaining consistent product quality.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methoxyaniline | Methoxy group on an aniline ring | Simple structure; widely used in dye production |

| 4-Methoxy-N-(prop-2-enyl)aniline | Propene substituent at para position | Different reactivity due to para substitution |

| 3-Ethoxy-N-(1-methoxypropan-2-yl)aniline | Ethoxy group instead of methoxy | Distinct solubility characteristics |

| 3-Methoxy-N-(1-methylpropyl)aniline | Methylpropyl substituent | Varying steric effects influencing reactivity |

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-(Prop-1-en-2-yl)aniline (CAS: 23809-98-5)

- Structure : Propenyl group at the 3-position; methoxy group absent.

- Molecular Weight : 133.19 g/mol .

- Key Differences : The absence of a methoxy group and the shifted propenyl position reduce electron-donating effects and steric bulk. This may lower boiling points and alter solubility compared to the target compound.

- Applications : Serves as a building block in organic synthesis, particularly for heterocycles .

4-Methoxy-2-methylaniline (CAS: 102-50-1)

- Structure : Methoxy at 4-position; methyl at 2-position.

- Molecular Weight : 137.18 g/mol .

- Key Differences : Methyl substituents are less reactive than propenyl groups, limiting participation in addition or cycloaddition reactions. The para-methoxy configuration enhances resonance stabilization.

- Applications : Intermediate in dye and pharmaceutical manufacturing .

Functional Group Variants

2-((4-Bromophenyl)thio)-3-methoxy-N-methyl-N-(p-tolyl)aniline

- Structure : 3-Methoxy aniline core with thioether (S-linked 4-bromophenyl) and N-methyl-p-tolyl groups.

- Synthesis : Transition-metal-free thioamination using sulfenamides and CsF catalysis .

- The bulky N-substituents reduce nucleophilicity of the amino group.

- Applications : Models for studying sulfur-containing bioactive molecules .

Hydrobromide of 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine

- Structure : Propenyl integrated into a thiazole ring fused with methoxyphenyl and phenyl groups.

- Molecular Weight : 361.29 g/mol (hydrobromide salt) .

- Synthesis: Condensation of thioureas with α-bromoacetophenones .

- Applications : Demonstrated antihypertensive activity via angiotensin II receptor antagonism .

Propenyl-Containing Aromatics in Materials Science

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl acetate)

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The propenyl group in this compound may undergo electrophilic addition or participate in Diels-Alder reactions, similar to analogs in .

- Biological Activity : Propenyl-substituted thiazoles () show antihypertensive effects, suggesting the target compound could be explored for cardiovascular applications .

- Crystallography : While crystal data for the target compound is absent, related structures (e.g., ) use SHELX programs for refinement, highlighting the importance of hydrogen bonding and π-interactions in solid-state packing .

Biological Activity

3-Methoxy-2-(prop-2-en-1-yl)aniline, an organic compound characterized by its methoxy and prop-2-en-1-yl substituents, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 177.23 g/mol

- Structure : The compound features a methoxy group (-OCH) and a prop-2-en-1-yl side chain attached to an aniline backbone, contributing to its unique reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may interact with inflammatory pathways, potentially reducing inflammation markers in biological systems.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains, indicating potential use as an antimicrobial agent.

- Cytotoxic Effects : Some derivatives of methoxy-substituted anilines have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects .

The biological activity of this compound is believed to stem from its interactions with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory responses or cancer progression. For instance, studies have shown that methoxy-substituted compounds can effectively inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

- Molecular Docking Studies : Computational studies have suggested that the compound can bind to active sites of various proteins, influencing their activity. For example, molecular docking simulations have indicated favorable interactions with targets related to viral replication processes .

Case Studies

Several studies highlight the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.